molecular formula C9H10O4 B042506 2,6-Dimethoxybenzoic acid CAS No. 1466-76-8

2,6-Dimethoxybenzoic acid

Cat. No. B042506
CAS RN: 1466-76-8
M. Wt: 182.17 g/mol
InChI Key: MBIZFBDREVRUHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-dimethoxybenzoic acid involves a three-step reaction process. Initially, 2,6-dihydroxybenzoic acid is prepared through the reaction of resorcinol with anhydrous potassium carbonate and carbon dioxide, utilizing DMF as a solvent under specific conditions. This is followed by a reaction under alkaline conditions with dimethyl sulfate to produce methyl 2,6-dimethoxybenzoate. Finally, alkaline hydrolysis and acidification yield 2,6-dimethoxybenzoic acid with a significant overall yield and purity (Xu Ya, 2002).

Molecular Structure Analysis

Research into the molecular structure of 2,6-dimethoxybenzoic acid reveals a new crystalline form crystallizing in a tetragonal unit cell. The molecule exhibits a non-planar independent structure with a synplanar conformation of the carboxy group, significantly influenced by the o-methoxy substituents (G. Portalone, 2011).

Chemical Reactions and Properties

2,6-Dimethoxybenzoic acid's reactivity has been explored through its esterification, yielding compounds like ethyl 2,6-dimethoxybenzoate. This process is catalyzed by acid in the presence of absolute ethanol, with the structure of the resulting compound supported by spectroscopic data and confirmed by X-ray diffraction studies (I. Khan et al., 2012).

Physical Properties Analysis

The physical properties of 2,6-dimethoxybenzoic acid, such as its crystalline form and polymorphism, have been a subject of study. A particular focus has been on controlling the polymorphic outcome of its crystallization using additives, which has implications for the compound's physical stability and solubility (Aina Semjonova & A. Be̅rziṇš, 2022).

Chemical Properties Analysis

The interaction of 2,6-dimethoxybenzoic acid with metal ions has been studied, showing the formation of aquo-bridged polymeric complexes with divalent metal ions. The thermal behavior of these complexes has been investigated, revealing insights into their decomposition mechanisms and the stability of metal/ligand complexes formed (G. Micera et al., 1984).

Safety And Hazards

2,6-Dimethoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It is recommended to avoid breathing dust, mist, spray, and to wear personal protective equipment .

Future Directions

In a study, 2,6-Dimethoxybenzoic acid was used as a model substance to investigate the use of additives to control the polymorphic outcome of crystallization . The study aimed to find an approach for additive crystallization that would allow a reliable preparation procedure for the disappearing polymorphs .

properties

IUPAC Name

2,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIZFBDREVRUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4046999
Record name 2,6-Dimethoxybenzoic acid
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Molecular Weight

182.17 g/mol
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Physical Description

Solid
Record name 2,6-Dimethoxybenzoic acid
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Product Name

2,6-Dimethoxybenzoic acid

CAS RN

1466-76-8
Record name 2,6-Dimethoxybenzoic acid
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Record name 2,6-Dimethoxybenzoic acid
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Record name 2,6-DIMETHOXYBENZOIC ACID
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Record name Benzoic acid, 2,6-dimethoxy-
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Record name 2,6-Dimethoxybenzoic acid
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Record name 2,6-dimethoxybenzoic acid
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Record name 2,6-DIMETHOXYBENZOIC ACID
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Record name 2,6-Dimethoxybenzoic acid
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Melting Point

186 °C
Record name 2,6-Dimethoxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

A solution of 1,3-dimethoxybenzene (12.06 g.) and tetramethylethylenediamine (15 ml.) in triethylamine (20 ml.) was added to the potassium diethylamide reaction mixture and stirred for two hours. The entire mixture, a gray suspension, was poured into a 1-liter beaker containing crushed dry ice (456 g.) with the aid of 35 ml of added triethylamine and was allowed to warm to room temperature. The contents of the beaker were transferred into a 1-liter flask with the aid of some water. All volatile components were removed by a rotary evaporator. The solid remaining in the flask was partitioned between diethyl ether (30 ml.) and water, which was extracted with diethyl ether (four times, 30 ml.). The aqueous layer was acidified with concentrated hydrochloric acid to a pH of 1. The resultant precipitate was collected by filtration, water-washed and air dried to give 10.99 g. (69% yield) of 2,6-dimethoxybenzoic acid.
Quantity
12.06 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
potassium diethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
456 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
719
Citations
G Portalone - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
The crystal structure of the title compound, C9H10O4, was first reported by Swaminathan, Vimala & Lotter [Acta Cryst. (1976), B32, 1897–1900]. It has been re-examined, improving the …
Number of citations: 11 scripts.iucr.org
A Semjonova, A Bērziņš - Crystals, 2022 - mdpi.com
In this study, 2,6-dimethoxybenzoic acid (2,6MeOBA) was used as a model substance to investigate the use of additives to control the polymorphic outcome of crystallization. 2,6MeOBA …
Number of citations: 2 www.mdpi.com
RF Bryan, DH White - Acta Crystallographica Section B: Structural …, 1982 - scripts.iucr.org
(IUCr) 2,6-Dimethoxybenzoic acid Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 38 Part 3 Pages 1014-…
Number of citations: 34 scripts.iucr.org
G Portalone - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
A new crystalline form of 2,6-dimethoxybenzoic acid, C9H10O4, crystallizing in a tetragonal unit cell has been identified during screening for co-crystals. The asymmetric unit comprises …
Number of citations: 17 scripts.iucr.org
A Kreuchunas - The Journal of Organic Chemistry, 1956 - ACS Publications
2, 6-Dimethoxytoluene. A solution of 74.4 g.(0.6 mole) of 2-methylresorcinol (mp 115-120, as received; mp 119—120), 6 302.4 g.(2.4 moles) of dimethyl sulfate, and 200 ml. of methanol …
Number of citations: 7 pubs.acs.org
S Swaminathan, TM Vimala, H Lotter - … Crystallographica Section B …, 1976 - scripts.iucr.org
The simple direct method for solving projec-tions of centrosymmetric crystals [Swaminathan & Lessinger, Cryst.(1973), A29, 717-720; A30, 458] has been found quite effective for the …
Number of citations: 10 scripts.iucr.org
G Portalone - Acta Crystallographica Section E: Crystallographic …, 2020 - scripts.iucr.org
A third crystalline form of the title compound, C9H10O4, crystallizing in the centrosymmetric monoclinic space group P21/c, has been identified during screening for co-crystals. The …
Number of citations: 4 scripts.iucr.org
GM Belousova, NN Mikheeva - Pharmaceutical Chemistry Journal, 1979 - Springer
The preparation of 2, 6--dimethoxybenzoic acid (I) includes the stages of the synthesis of 2, 6-dthydroxybenzoic acid*(II), its separation from the simultaneously formed 2, 4-…
Number of citations: 3 link.springer.com
GM Frankenbach, D Britton, MC Etter - … Crystallographica Section C …, 1991 - scripts.iucr.org
(IUCr) 2,6-Dimethoxy-3-nitrobenzoic acid. A hydrogen-bonded chain structure Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic …
Number of citations: 13 scripts.iucr.org
JC Wallet, EM Gaydou, H Lachekar… - … of Experimental and …, 2000 - Wiley Online Library
… So in the goal to obtain stronger benzoic acids than 2’-6’-dimethoxybenzoic acid we synthezised the 3-bromo-2,6-dimethoxybenzoic and the 3-chloro-2,6-dimethoxybenzoic acids. The …
Number of citations: 2 onlinelibrary.wiley.com

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